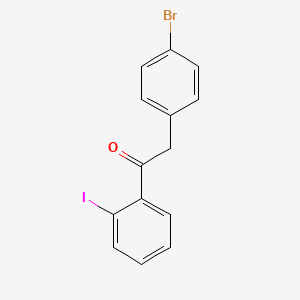

2-(4-Bromophenyl)-2'-iodoacetophenone

Description

2-(4-Bromophenyl)-2'-iodoacetophenone (CAS 31827-94-8), also known as 2-bromo-1-(4-iodophenyl)ethanone or 4'-iodo-2-bromoacetophenone, is a halogenated acetophenone derivative. Structurally, it features a bromine atom at the para position of one phenyl ring and an iodine atom at the para position of the adjacent acetyl-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications . Its dual halogen substitution (Br and I) enhances its reactivity in cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRDDVUIJJJBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642295 | |

| Record name | 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-94-3 | |

| Record name | 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2’-iodoacetophenone can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The starting materials for this reaction are 4-bromophenylboronic acid and 2’-iodoacetophenone .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)-2’-iodoacetophenone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often utilizes optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted phenyl ketones with various functional groups replacing the bromine or iodine atoms.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2’-iodoacetophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2’-iodoacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it with analogues differing in substituents:

4'-Bromoacetophenone (CAS 99-90-1)

- Structure: Single bromine substituent at the para position of the acetophenone ring.

- Molecular Formula : C₈H₇BrO.

- Key Differences : Lacks the iodine atom, reducing steric bulk and polarizability.

- Applications : Widely used in synthesizing dyes, fragrances, and anti-inflammatory agents (e.g., derivatives in showed ~60% anti-inflammatory activity at 20 mg/kg) .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structure : Bromine at the ortho position and methoxy group at the para position.

- Molecular Formula : C₉H₉BrO₂.

- Key Differences : Methoxy group introduces electron-donating effects, altering reactivity compared to electron-withdrawing halogens.

- Applications : Restricted to controlled industrial or laboratory use as an intermediate .

2-Bromo-4'-phenylacetophenone

- Structure : Bromine at the ortho position and phenyl group at the para position.

- Molecular Formula : C₁₄H₁₁BrO.

- Applications : Explored in pharmaceutical intermediates (e.g., biphenyl derivatives) .

2-(2-Cyanophenyl)-2'-iodoacetophenone (CAS 898784-29-7)

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Halogenated Acetophenones

Biological Activity

2-(4-Bromophenyl)-2'-iodoacetophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both bromine and iodine substituents, which contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H10BrIO, with a molecular weight of approximately 375.04 g/mol. The compound is characterized by the following structural features:

- Bromine atom at the para position of one phenyl ring.

- Iodine atom at the ortho position of another phenyl ring.

- A ketone functional group that plays a significant role in its reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrIO |

| Molecular Weight | 375.04 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Synthesis

The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This method typically involves:

- Reagents : 4-bromophenylboronic acid and 2'-iodoacetophenone.

- Catalyst : Palladium(II) acetate.

- Base : Potassium carbonate.

- Solvent : Dimethylformamide (DMF).

- Conditions : Elevated temperatures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- DNA Interaction : Preliminary studies suggest that it could interact with DNA, potentially disrupting replication processes .

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- In another study, the compound was tested against a panel of bacterial pathogens.

- It showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial activity.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Bromophenyl)acetophenone | Lacks iodine atom | Moderate anticancer activity |

| 4-Bromophenylacetic acid | Contains carboxylic acid group | Antimicrobial activity |

| 2-(4-Iodophenyl)acetophenone | Lacks bromine atom | Limited biological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.